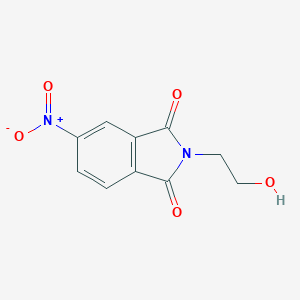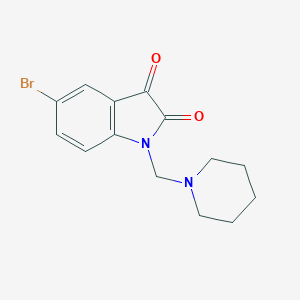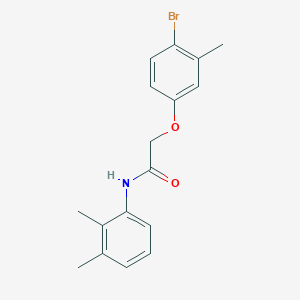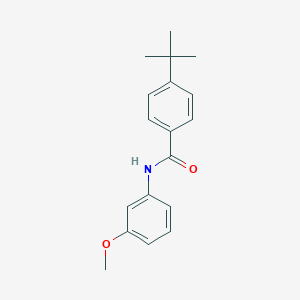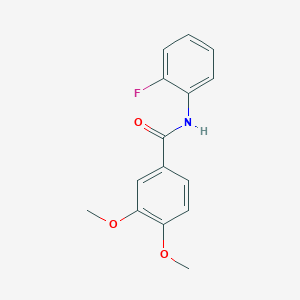![molecular formula C17H17N3 B187662 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile CAS No. 5795-18-6](/img/structure/B187662.png)
2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile, also known as SP-1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. SP-1 is a spirocyclic compound that contains a unique structure that makes it a promising candidate for drug development.
Mechanism Of Action
The mechanism of action of 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile is not fully understood. However, studies have shown that 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile can inhibit the activity of several enzymes that are involved in cancer cell growth and inflammation. 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has been shown to modulate the activity of several neurotransmitters in the brain, which may contribute to its potential use in treating neurological disorders.
Biochemical And Physiological Effects
2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has several biochemical and physiological effects. In cancer cells, 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has been shown to inhibit cell growth and induce apoptosis. Inflammation in the body is also reduced by 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile. In the brain, 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has been shown to modulate the activity of several neurotransmitters, which may contribute to its potential use in treating neurological disorders.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile in lab experiments is its unique structure, which makes it a promising candidate for drug development. Additionally, 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has been shown to have anti-cancer and anti-inflammatory properties, which make it a potential therapeutic agent. However, one of the limitations of using 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile in lab experiments is its low yield of approximately 40%. This can make it difficult to produce large quantities of the compound for research purposes.
Future Directions
There are several future directions for research on 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile. One area of research is to further investigate its potential use in cancer treatment. Additionally, research can be conducted to determine the optimal dosage and administration of 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile for therapeutic use. Further research can also be conducted to better understand the mechanism of action of 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile and its potential use in treating neurological disorders. Finally, research can be conducted to improve the synthesis method of 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile to increase its yield and make it more accessible for research purposes.
Conclusion
In conclusion, 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile involves a multi-step process that requires the use of several reagents. 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has been shown to have potential therapeutic applications in several areas of research, including cancer research and neurological disorders. Further research is needed to better understand the mechanism of action of 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile and its potential use in treating various diseases.
Synthesis Methods
The synthesis of 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile involves a multi-step process that requires the use of several reagents. The first step involves the condensation of 2-nitrobenzaldehyde with cyclohexanone in the presence of ammonium acetate to form 2-nitro-1-(cyclohexylmethyl)benzene. The second step involves the reduction of the nitro group to an amine group using sodium dithionite. The third step involves the cyclization of the amine group with malononitrile to form 2-spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile. The overall yield of the synthesis is approximately 40%.
Scientific Research Applications
2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has been shown to have potential therapeutic applications in several areas of research. One of the most promising areas is cancer research. Studies have shown that 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has anti-cancer properties and can inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has also been shown to have anti-inflammatory properties and can reduce inflammation in the body. Additionally, 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
5795-18-6 |
|---|---|
Product Name |
2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile |
Molecular Formula |
C17H17N3 |
Molecular Weight |
263.34 g/mol |
IUPAC Name |
2-spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile |
InChI |
InChI=1S/C17H17N3/c18-11-14(12-19)16-15-7-3-2-6-13(15)10-17(20-16)8-4-1-5-9-17/h2-3,6-7,20H,1,4-5,8-10H2 |
InChI Key |
VNLOWPWCLSIYRF-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C(=C(C#N)C#N)N2 |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C(=C(C#N)C#N)N2 |
solubility |
0.8 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



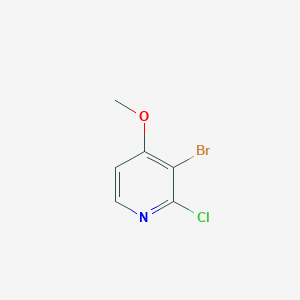
![N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B187585.png)
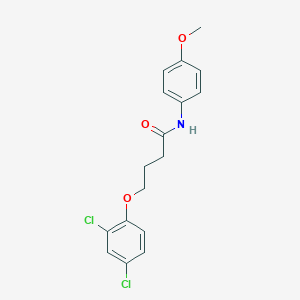
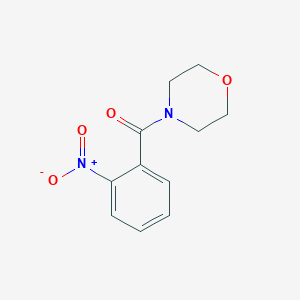
![Bis[4-(4-chlorophenoxy)phenyl] sulfone](/img/structure/B187590.png)
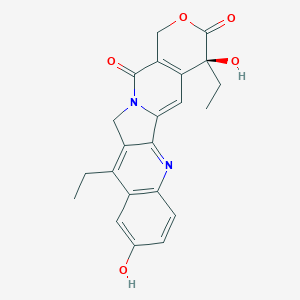
![1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]-](/img/structure/B187593.png)

